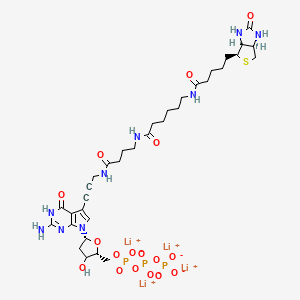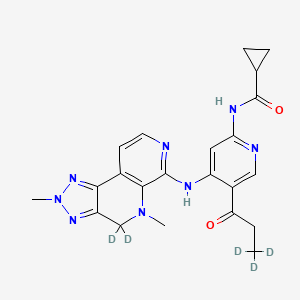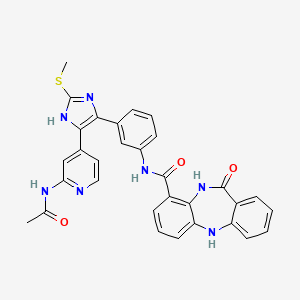
EGFR kinase inhibitor 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epidermal growth factor receptor kinase inhibitor 3 is a compound that targets the epidermal growth factor receptor, a member of the receptor tyrosine kinase family. This receptor is involved in regulating cell proliferation, survival, and differentiation. Inhibitors of the epidermal growth factor receptor kinase are used primarily in the treatment of various cancers, including non-small cell lung cancer, head and neck cancer, and colorectal cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of a pyrrolo[2,3-d]pyrimidine nucleus, which is a deaza-isostere of adenine . The reaction conditions typically involve the use of reagents such as N-bromosuccinamide, p-toluene sulfonic acid, and acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of epidermal growth factor receptor kinase inhibitors often involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Epidermal growth factor receptor kinase inhibitor 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Applications De Recherche Scientifique
Epidermal growth factor receptor kinase inhibitor 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of kinase inhibitors.
Biology: Employed in cell signaling studies to understand the role of epidermal growth factor receptor in cellular processes.
Medicine: Used in preclinical and clinical studies to evaluate its efficacy in treating various cancers.
Industry: Applied in the development of new therapeutic agents and drug formulations
Mécanisme D'action
Epidermal growth factor receptor kinase inhibitor 3 exerts its effects by binding to the adenosine triphosphate-binding site of the epidermal growth factor receptor kinase. This binding inhibits the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell proliferation and survival . The inhibition of these pathways leads to reduced tumor growth and increased apoptosis of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erlotinib: Another first-generation inhibitor with similar applications as gefitinib.
Osimertinib: A third-generation inhibitor that targets specific mutations in the epidermal growth factor receptor.
Uniqueness
Epidermal growth factor receptor kinase inhibitor 3 is unique in its ability to target specific mutations in the epidermal growth factor receptor, making it effective against cancers that have developed resistance to first- and second-generation inhibitors. Its high selectivity and potency make it a valuable tool in both research and clinical settings .
Propriétés
Formule moléculaire |
C31H25N7O3S |
|---|---|
Poids moléculaire |
575.6 g/mol |
Nom IUPAC |
N-[3-[5-(2-acetamidopyridin-4-yl)-2-methylsulfanyl-1H-imidazol-4-yl]phenyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-4-carboxamide |
InChI |
InChI=1S/C31H25N7O3S/c1-17(39)33-25-16-19(13-14-32-25)27-26(37-31(38-27)42-2)18-7-5-8-20(15-18)34-30(41)22-10-6-12-24-28(22)36-29(40)21-9-3-4-11-23(21)35-24/h3-16,35H,1-2H3,(H,34,41)(H,36,40)(H,37,38)(H,32,33,39) |
Clé InChI |
LYRJTYBPIGJFCT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC=CC(=C1)C2=C(N=C(N2)SC)C3=CC(=CC=C3)NC(=O)C4=C5C(=CC=C4)NC6=CC=CC=C6C(=O)N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B12377881.png)

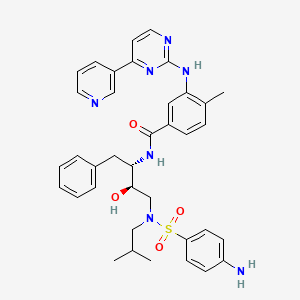

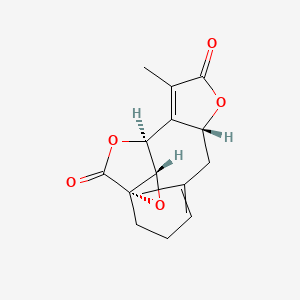
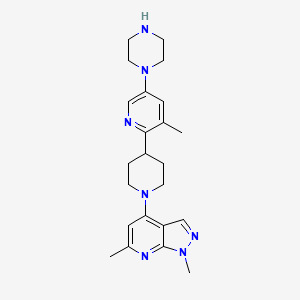

![sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B12377907.png)
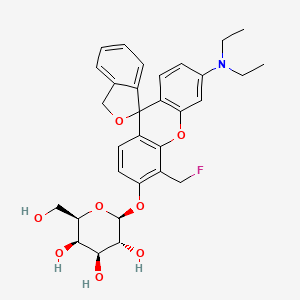
![3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12377918.png)
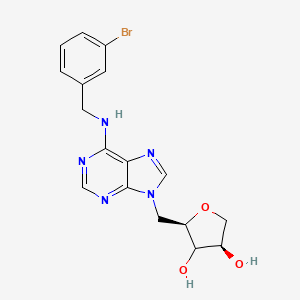
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12377940.png)
